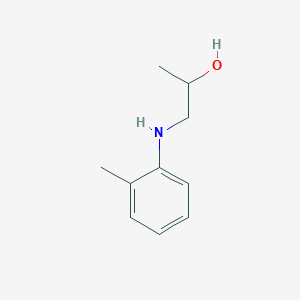![molecular formula C17H18N4O4 B14021383 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- CAS No. 76628-79-0](/img/structure/B14021383.png)
6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is a fused bicyclic system, and a butanoic acid side chain. The presence of an amino group, a methoxyphenyl group, and a keto group further enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- typically involves multiple steps. One common method starts with the preparation of the pyrrolo[3,4-d]pyrimidine core. This can be achieved by reacting a 1,3-dicarbonyl compound with an N–C–N fragment . The resulting intermediate is then chlorinated to form a chloro derivative, which is subsequently reacted with primary amines to yield amino esters . The final step involves cyclization of the amino esters under various conditions, such as refluxing in butanol or heating with aqueous hydrochloric acid in dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize byproducts and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Applications De Recherche Scientifique
6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool for studying enzyme inhibition, protein interactions, and cellular pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly as an inhibitor of specific enzymes or receptors involved in diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent their activity, leading to cell cycle arrest and potential therapeutic effects in cancer treatment. The pathways involved include the inhibition of CDK-mediated phosphorylation events, which are essential for cell division and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones: These compounds share a similar core structure and exhibit biological activities such as protein kinase inhibition.
Pyrrolopyrazine derivatives: These compounds also contain a fused bicyclic system and are known for their diverse biological activities.
Uniqueness
6H-Pyrrolo[3,4-d]pyrimidine-6-butanoicacid, 2-amino-5,7-dihydro-4-(4-methoxyphenyl)-7-oxo- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. The presence of the butanoic acid side chain and the methoxyphenyl group differentiates it from other similar compounds, potentially offering distinct advantages in terms of selectivity and potency in various applications.
Propriétés
Numéro CAS |
76628-79-0 |
|---|---|
Formule moléculaire |
C17H18N4O4 |
Poids moléculaire |
342.35 g/mol |
Nom IUPAC |
4-[2-amino-4-(4-methoxyphenyl)-7-oxo-5H-pyrrolo[3,4-d]pyrimidin-6-yl]butanoic acid |
InChI |
InChI=1S/C17H18N4O4/c1-25-11-6-4-10(5-7-11)14-12-9-21(8-2-3-13(22)23)16(24)15(12)20-17(18)19-14/h4-7H,2-3,8-9H2,1H3,(H,22,23)(H2,18,19,20) |
Clé InChI |
OGJOPSQMHFGUBJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C3CN(C(=O)C3=NC(=N2)N)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bicyclo[3.1.1]heptan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14021306.png)







![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)




![Ethyl 6-(benzyloxy)-5-oxo-4,5-dihydrothieno[3,2-B]pyridine-7-carboxylate](/img/structure/B14021386.png)
